3-Chloro-2-iodopyridine
CAS No.: 77332-89-9
Cat. No.: VC21196612
Molecular Formula: C5H3ClIN
Molecular Weight: 239.44 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77332-89-9 |
---|---|
Molecular Formula | C5H3ClIN |
Molecular Weight | 239.44 g/mol |
IUPAC Name | 3-chloro-2-iodopyridine |
Standard InChI | InChI=1S/C5H3ClIN/c6-4-2-1-3-8-5(4)7/h1-3H |
Standard InChI Key | LTCHVAFYGVXKHH-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1)I)Cl |
Canonical SMILES | C1=CC(=C(N=C1)I)Cl |
Introduction
Compound Overview
3-Chloro-2-iodopyridine (CAS 77332-89-9) is a heterocyclic organic compound with a pyridine ring substituted with chlorine at the 3-position and iodine at the 2-position. It typically appears as a colorless to pale yellow solid, depending on purity. The compound's reactivity is primarily attributed to the presence of halogen substituents, which enable it to participate in various chemical transformations, particularly in organic synthesis .
Identification Data
The compound can be identified using several parameters as presented in Table 1:
Parameter | Value |
---|---|
CAS Number | 77332-89-9 |
IUPAC Name | 3-Chloro-2-iodopyridine |
Molecular Formula | C5H3ClIN |
Synonyms | Pyridine, 3-chloro-2-iodo-; 2-iodo-3-chloropyridine |
InChI | InChI=1/C5H3ClIN/c6-4-2-1-3-8-5(4)7/h1-3H |
Physical and Chemical Properties
3-Chloro-2-iodopyridine possesses several distinct physical and chemical characteristics that make it valuable in chemical synthesis. It is an electrophilic compound with notable solubility in organic solvents, contributing to its utility in various chemical reactions .
Physical Properties
Table 2 summarizes the key physical properties of the compound:
Property | Value |
---|---|
Molecular Weight | 239.44 g/mol |
Physical State | Solid |
Appearance | Colorless to pale yellow solid |
Density | 2.1±0.1 g/cm³ |
Boiling Point | 245.0±20.0 °C at 760 mmHg |
Flash Point | 102.0±21.8 °C |
Solubility | Soluble in organic solvents |
Chemical Reactivity
The compound's chemical reactivity is largely determined by the presence of both chlorine and iodine atoms on the pyridine ring. These halogen substituents can participate in various chemical reactions, including:
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Nucleophilic substitution reactions
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Cross-coupling reactions (particularly palladium-catalyzed)
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Halogen exchange reactions
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Metal-catalyzed transformations
The iodine atom at the 2-position is generally more reactive toward nucleophilic substitution and metal-catalyzed reactions compared to the chlorine atom at the 3-position, allowing for selective chemical transformations .
Synthesis and Applications
3-Chloro-2-iodopyridine serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its versatility in chemical transformations makes it an important building block for more complex molecules.
Synthetic Applications
One of the primary applications of 3-Chloro-2-iodopyridine is in silyl-mediated halogen/halogen exchange reactions of pyridines and other heterocycles . This type of transformation is particularly useful in the preparation of substituted pyridine derivatives with applications in pharmaceutical research.
The compound can also be used as a precursor in the synthesis of 3-Chloro-2-(trifluoromethyl)-pyridine, which has applications in medicinal chemistry and agrochemical development .
Reaction Mechanisms
The reactivity of 3-Chloro-2-iodopyridine in organic synthesis can be attributed to several factors:
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The electron-withdrawing nature of the pyridine nitrogen
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The differential reactivity of the iodine versus chlorine substituents
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The activation of specific positions on the pyridine ring for further functionalization
These properties enable selective transformations, making the compound valuable in multi-step synthetic procedures where regioselectivity is crucial .
Category | Details |
---|---|
Hazard Statements | H302+H312+H332-H315-H319-H335 |
Precautionary Statements | P280-P271 |
Hazard Codes | Xi (Irritant) |
GHS Symbol | GHS07 (Warning) |
Signal Word | Warning |
Supplier | Product Reference | Purity | Price Range | Packaging Options |
---|---|---|---|---|
Cymit Química | IN-DA0036H6 | 97% | 26.00€ - 231.00€ | 250mg - 25g |
Cymit Química | 54-OR30950 | 98.8% (HPLC) | 32.00€ - 589.00€ | 1g and up |
Various Suppliers | Multiple | 95-99% | US $1.00/KG - $285/g | 1g to bulk quantities |
Delivery Timeframes
The delivery timeframes for 3-Chloro-2-iodopyridine vary by supplier, typically ranging from 1-3 weeks depending on stock availability and location .
Analytical Methods
Various analytical techniques can be employed to characterize 3-Chloro-2-iodopyridine, ensuring its identity and purity for research and commercial purposes.
Spectroscopic Analysis
Common spectroscopic methods used for analysis include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Infrared (IR) spectroscopy
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Mass spectrometry (MS)
These techniques provide essential information about the structural integrity and purity of the compound .
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to assess the purity of 3-Chloro-2-iodopyridine, with reported purities typically ranging from 95% to 99% .
Research Applications
The unique structural features of 3-Chloro-2-iodopyridine make it valuable in various research contexts, particularly in medicinal chemistry and materials science.
Pharmaceutical Applications
In pharmaceutical research, 3-Chloro-2-iodopyridine serves as a versatile building block for the synthesis of biologically active compounds. The differential reactivity of the halogen substituents allows for selective functionalization, enabling the construction of complex molecular scaffolds with potential therapeutic applications .
Future Research Directions
Current trends suggest expanding applications in:
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Development of novel coupling methodologies
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Exploration of catalytic systems for selective transformations
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Investigation of structure-activity relationships in biological systems
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